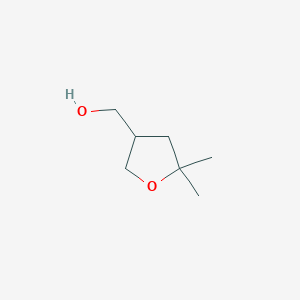

(5,5-Dimethyltetrahydrofuran-3-yl)methanol

Vue d'ensemble

Description

“(5,5-Dimethyltetrahydrofuran-3-yl)methanol”, also known as DMTHF, is a colorless, water-soluble liquid1. It is a specialty chemical with a molecular formula of C7H14O2 and a molecular weight of 130.18 g/mol1.

Synthesis Analysis

The synthesis of “(5,5-Dimethyltetrahydrofuran-3-yl)methanol” from 1,3-Propanediol, 2-(2-methyl-2-propen-1-yl)- has been reported2. However, detailed information about the synthesis process is not readily available in the search results.

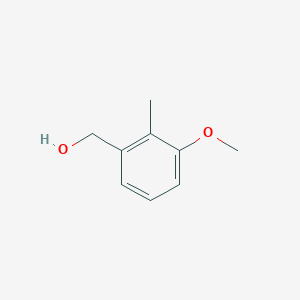

Molecular Structure Analysis

The molecular structure of “(5,5-Dimethyltetrahydrofuran-3-yl)methanol” consists of seven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms1. Unfortunately, more detailed information about the molecular structure is not available in the search results.

Chemical Reactions Analysis

Specific information about the chemical reactions involving “(5,5-Dimethyltetrahydrofuran-3-yl)methanol” is not available in the search results. However, methanol, a related compound, is known to undergo various reactions such as steam reforming3.Physical And Chemical Properties Analysis

“(5,5-Dimethyltetrahydrofuran-3-yl)methanol” is a colorless, water-soluble liquid1. Its molecular formula is C7H14O2 and it has a molecular weight of 130.18 g/mol1. More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

1. Heterogeneous Catalysis in Condensation Reactions

The compound has been investigated in the context of heterogeneous catalysis, specifically in the acid-catalyzed condensation of glycerol with various aldehydes and ketones. This process yields mixtures of cyclic acetals, including [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which are of interest as potential novel platform chemicals and precursors for 1,3-propanediol derivatives. The research focused on promoting the formation of [1,3]dioxan-5-ols and suppressing the formation of [1,3]dioxolan-4-yl-methanols, examining various solid acids as heterogeneous catalysts for glycerol conversion (Deutsch, Martin, & Lieske, 2007).

2. Phototransformations in Organic Chemistry

The compound's derivatives have been studied in the field of organic photochemistry. Specifically, the phototransformations of related compounds like 2,2-dimethyltetrahydropyran-4-one in methanol, either in the presence or absence of titanium tetrachloride, have been observed. This research sheds light on the formation of specific stereoisomeric compounds and their potential applications in organic synthesis (Serebryakov, Nalbandyan, & Vartanyan, 1986).

3. Synthesis of Substituted Oxadiazoles and Their Epimers

The synthesis of substituted oxadiazoles and their epimers using derivatives of tetrahydrofuran-methanol has been explored. This involves specific intramolecular reactions and subsequent cyclization processes. The findings contribute to the understanding of the synthesis pathways and the potential for creating various bioactive molecules (Wu et al., 2000).

4. Role in Methanol Production and Applications

Though not directly about (5,5-Dimethyltetrahydrofuran-3-yl)methanol, the compound's broader family, including methanol, plays a crucial role in the chemical industry. Methanol is a building block for more complex chemical structures and serves as a clean-burning fuel. It's also involved in the production of various compounds and has applications in energy storage and conversion, highlighting the significance of research in this area (Dalena et al., 2018; Dalena et al., 2018).

5. Direct Catalytic Conversion Studies

Investigations have been conducted on the direct catalytic conversion of methanol to hydrocarbons, involving compounds from the same family as (5,5-Dimethyltetrahydrofuran-3-yl)methanol. These studies contribute to understanding catalytic mechanisms and the potential for developing efficient processes for converting methanol and related compounds into valuable hydrocarbons (Song et al., 2002; Derouane et al., 1978).

Safety And Hazards

Specific safety and hazard information for “(5,5-Dimethyltetrahydrofuran-3-yl)methanol” is not available in the search results. It’s always important to handle chemical compounds with care and to refer to the relevant safety data sheets.

Orientations Futures

The future directions for the use and study of “(5,5-Dimethyltetrahydrofuran-3-yl)methanol” are not clear from the search results. It’s possible that this compound could have applications in various chemical processes or syntheses.

Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.

Propriétés

IUPAC Name |

(5,5-dimethyloxolan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2)3-6(4-8)5-9-7/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVRALIOWLIHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278608 | |

| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,5-Dimethyltetrahydrofuran-3-yl)methanol | |

CAS RN |

22600-85-7 | |

| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22600-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)